Plasma Protein Binding and Permeability Profile of IWP-051 Enables Favorable Oral Exposure
IWP-051 demonstrates >99% plasma protein binding, high passive permeability, and complete absence of efflux in a Caco-2 intestinal absorption model [1]. This ADME profile differentiates it from compounds with lower permeability or P-gp substrate liability that would exhibit reduced oral absorption and higher inter-individual variability. The lack of Caco-2 efflux (efflux ratio not significantly >1) indicates that IWP-051 is not a substrate for intestinal P-glycoprotein, a common liability among drug candidates that limits oral exposure.
| Evidence Dimension | ADME properties: plasma protein binding, permeability, and efflux liability |
|---|---|
| Target Compound Data | >99% plasma protein binding; high permeability; no efflux in Caco-2 model |
| Comparator Or Baseline | Typical oral drug candidates with moderate permeability or P-gp substrate liability (efflux ratio >2) |
| Quantified Difference | No efflux (efflux ratio not significantly elevated) versus typical P-gp substrates that show efflux ratios of 2-10+ |
| Conditions | In vitro Caco-2 monolayer permeability assay; equilibrium dialysis for plasma protein binding |
Why This Matters
This ADME profile supports >40% oral bioavailability in three species (mouse, rat, dog) at 1 mg/kg oral dosing and enables once-daily dosing potential in humans.
- [1] Nakai T, Perl NR, Barden TC, et al. Discovery of IWP-051, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans. ACS Med Chem Lett. 2016;7(5):465-469. doi:10.1021/acsmedchemlett.6b00049 View Source
